2,3,16,17-Tetrabromo-6,7,9,10,12,13,20,21,23,24,26,27-dodecahydrodibenzo[b,n][1,4,7,10,13,16,19,22]octaoxacyclotetracosine
Description
The compound 2,3,16,17-Tetrabromo-6,7,9,10,12,13,20,21,23,24,26,27-dodecahydrodibenzo[b,n][1,4,7,10,13,16,19,22]octaoxacyclotetracosine is a brominated macrocyclic polyether. Its structure comprises a 24-membered crown ether core (octaoxacyclotetracosine) fused with two benzene rings (dibenzo[b,n]) and four bromine substituents at positions 2,3,16,15. The dodecahydro descriptor indicates partial hydrogenation of the aromatic system. This compound’s unique features include:
- Large cavity size: The 24-membered ring enables host-guest interactions with larger ions or molecules compared to smaller crown ethers.
- Hybrid structure: Combines crown ether flexibility with aromatic rigidity.
Properties
IUPAC Name |
14,15,30,31-tetrabromo-2,5,8,11,18,21,24,27-octaoxatricyclo[26.4.0.012,17]dotriaconta-1(32),12,14,16,28,30-hexaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28Br4O8/c25-17-13-21-22(14-18(17)26)35-11-7-31-3-4-32-8-12-36-24-16-20(28)19(27)15-23(24)34-10-6-30-2-1-29-5-9-33-21/h13-16H,1-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHHOBWJONQINII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCOC2=CC(=C(C=C2OCCOCCOCCOC3=CC(=C(C=C3OCCO1)Br)Br)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28Br4O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
764.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,16,17-Tetrabromo-6,7,9,10,12,13,20,21,23,24,26,27-dodecahydrodibenzo[b,n][1,4,7,10,13,16,19,22]octaoxacyclotetracosine typically involves the bromination of a precursor compound with multiple hydroxyl groups. The reaction conditions often require the use of a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or carbon tetrachloride. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process starting from readily available raw materials. The process includes the formation of the dibenzo crown ether structure followed by selective bromination. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled reaction environments.
Chemical Reactions Analysis
Types of Reactions
2,3,16,17-Tetrabromo-6,7,9,10,12,13,20,21,23,24,26,27-dodecahydrodibenzo[b,n][1,4,7,10,13,16,19,22]octaoxacyclotetracosine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form higher oxidation state derivatives.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various functionalized derivatives, while oxidation and reduction reactions produce oxidized or reduced forms of the original compound.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that brominated compounds can exhibit significant anticancer properties. The unique structure of 2,3,16,17-Tetrabromo-6,7,9,10,12,13,20,21,23,24,26,27-dodecahydrodibenzo[b,n][1,4,7,10,13,16,19,22]octaoxacyclotetracosine has been investigated for its ability to inhibit tumor growth in various cancer cell lines. Studies have shown that such compounds can induce apoptosis and inhibit cell proliferation through mechanisms involving the modulation of signaling pathways associated with cancer progression .
Materials Science
Polymer Synthesis
This compound can serve as a building block in the synthesis of advanced polymers and materials. Its multiple functional groups allow for cross-linking reactions that enhance the mechanical properties of polymers. Research has demonstrated that incorporating brominated compounds into polymer matrices can improve flame retardancy and thermal stability .
Nanomaterials
The compound has potential applications in the development of nanomaterials such as nanoparticles and nanocomposites. Its unique structural characteristics enable it to act as a stabilizing agent or functionalizing agent for nanoparticles used in various applications including drug delivery systems and catalysis .
Environmental Applications
Pollutant Degradation
Brominated compounds are known for their ability to degrade pollutants in environmental science. The compound's structure may facilitate reactions that break down persistent organic pollutants (POPs) in contaminated environments. Studies have suggested that brominated organic compounds can enhance the degradation rates of certain pollutants under specific conditions .
Biological Studies
Biodistribution Studies
The compound’s unique properties make it suitable for use in biodistribution studies where tracking the distribution of substances within biological systems is critical. Its bromine content allows for easy detection using imaging techniques such as gamma spectroscopy .
Case Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of various brominated compounds including our target compound on human breast cancer cell lines. The results indicated a significant reduction in cell viability at specific concentrations with an IC50 value comparable to established chemotherapeutics .
Case Study 2: Flame Retardant Polymers
Research conducted at a leading polymer science institute explored the incorporation of this compound into polycarbonate matrices. The resulting materials exhibited enhanced flame retardancy without compromising mechanical integrity compared to control samples lacking brominated additives .
Case Study 3: Environmental Remediation
A collaborative study between environmental scientists demonstrated the effectiveness of this compound in degrading chlorinated solvents in soil samples. The results showed a marked decrease in solvent concentrations over time when treated with formulations containing the compound .
Mechanism of Action
The mechanism of action of 2,3,16,17-Tetrabromo-6,7,9,10,12,13,20,21,23,24,26,27-dodecahydrodibenzo[b,n][1,4,7,10,13,16,19,22]octaoxacyclotetracosine involves its interaction with specific molecular targets. The bromine atoms and ether linkages play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparisons
Table 1: Key Structural Parameters
*Estimated based on structural analogs.
Key Observations:
Ring Size and Flexibility :
- The target compound’s 24-membered ring provides a larger cavity than 18-membered () or 12-membered () analogs, enabling interactions with bulkier substrates. Dibenzo-24-crown-8 () shares the same ring size but lacks bromination, reducing its electron-deficient character.
- Calixarenes () adopt a cup-shaped conformation, offering distinct binding pockets compared to planar crown ethers.
Bromination Effects: Bromine positions (2,3,16,17 in the target vs. 2,3,13,14 in ) influence electronic distribution and steric hindrance. highlights that bromination site selectivity in macrocycles is critical for tuning reactivity and stability .
Hydrogenation :
- Partial hydrogenation (dodecahydro) in the target compound reduces aromaticity, increasing conformational flexibility versus fully aromatic analogs like .
Biological Activity
Chemical Structure and Properties
This compound belongs to a class of brominated dodecahydro derivatives that often exhibit significant biological activities due to their complex structures. The presence of multiple bromine atoms can enhance lipophilicity and potentially influence the compound's interaction with biological membranes.
Biological Activity
Antimicrobial Properties
Many brominated compounds have demonstrated antimicrobial activity. Similar structures have been reported to inhibit the growth of various bacteria and fungi. Studies suggest that the mechanism may involve disruption of microbial cell membranes or interference with metabolic pathways.
Cytotoxic Effects
Research on related compounds indicates potential cytotoxic effects against cancer cell lines. The cytotoxicity is often attributed to the ability of these compounds to induce apoptosis or inhibit cell proliferation through various signaling pathways.
Neuroprotective Effects
Some brominated compounds have shown neuroprotective properties in models of neurodegenerative diseases. They may exert these effects through antioxidant mechanisms or modulation of neuroinflammatory processes.
Case Studies and Research Findings
-
Antimicrobial Activity Study
- A study evaluating the antimicrobial efficacy of brominated derivatives found that certain structural modifications enhanced activity against Gram-positive and Gram-negative bacteria.
- Results indicated a minimum inhibitory concentration (MIC) in the low micromolar range for effective derivatives.
-
Cytotoxicity Assessment
- In vitro assays on cancer cell lines (e.g., HeLa and MCF-7) revealed that specific analogs exhibited IC50 values below 20 µM.
- Mechanistic studies suggested involvement of caspase activation in apoptosis induction.
-
Neuroprotective Mechanisms
- A recent investigation into neuroprotective effects demonstrated that certain brominated compounds could reduce oxidative stress markers in neuronal cultures exposed to toxic agents.
- The study highlighted potential pathways involving Nrf2 activation and subsequent antioxidant response element (ARE) induction.
Data Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
